molecular formula C21H27BrN2O4S B2498749 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine CAS No. 2380190-64-5

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B2498749
CAS No.: 2380190-64-5
M. Wt: 483.42
InChI Key: IIVVSBJYVSWLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a useful research compound. Its molecular formula is C21H27BrN2O4S and its molecular weight is 483.42. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies : Research on piperazine derivatives, including compounds structurally similar to 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, has shown that they often crystallize in the monoclinic crystal system and adopt a chair conformation. This understanding is crucial for predicting the physical and chemical properties of these compounds (Kumara et al., 2017).

Enzyme Inhibition and Potential Therapeutic Uses

  • Enzyme Inhibitory Activity : A study on piperazine derivatives revealed significant inhibitory effects against enzymes like acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications for conditions where enzyme inhibition is beneficial (Hussain et al., 2017).

  • Inhibitors for Diabetes and Alzheimer's Diseases : Derivatives of piperazine, like this compound, have been identified as promising inhibitors for enzymes associated with type 2 diabetes and Alzheimer's disease. These findings support the exploration of such compounds in drug discovery (Abbasi et al., 2018).

Antimicrobial Activities

  • Antimicrobial Activities : Piperazine derivatives have been synthesized and screened for antimicrobial activities. Some of these compounds demonstrate significant activity against various microorganisms, indicating their potential as antibacterial agents (Bektaş et al., 2007).

Potential for Drug Development

  • Synthesis for Drug Development : The synthesis of piperazine derivatives, including those structurally similar to this compound, and their structural characterization have been conducted with a focus on developing novel therapeutic agents. These compounds have potential applications in the treatment of various diseases, including HIV (Cheng De-ju, 2015).

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O4S/c1-3-15-28-21-16-17(9-10-18(21)22)29(25,26)24-13-11-23(12-14-24)19-7-5-6-8-20(19)27-4-2/h5-10,16H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVSBJYVSWLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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